N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine
Description
Molecular Formula and Systematic Nomenclature
The molecular formula of N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine is C₃₁H₃₂N₅O₈ , derived from guanosine (C₁₀H₁₃N₅O₅) through the addition of a benzoyl group (C₇H₅O) and a 4-methoxyphenylmethyl substituent (C₈H₉O₂). The systematic IUPAC name is:
9-[(2R,3R,4S,5R)-3-(benzoylamino)-5-[[(4-methoxyphenyl)methoxy]methyl]oxolan-2-yl]-1,9-dihydro-2H-purin-2,6-dione.
This nomenclature specifies the stereochemistry of the ribose sugar (2R,3R,4S,5R), the benzoyl substitution at the N-position, and the 4-methoxyphenylmethyl ether at the 2'-oxygen.
Comparative Analysis with Parent Guanosine Derivatives
Natural guanosine consists of a guanine base linked to a ribose sugar via a β-N9-glycosidic bond. Key modifications in this compound include:
| Feature | Guanosine | Modified Derivative |
|---|---|---|
| 2'-OH Group | Free hydroxyl | Protected as 4-methoxyphenylmethyl ether |
| Amino Group | Free -NH₂ at N2 position | Benzoylated (-NHCOC₆H₅) |
| Molecular Weight | 283.24 g/mol | 626.63 g/mol |
| Enzymatic Stability | Low (nuclease-sensitive) | High (resists degradation) |
These structural changes mitigate rapid metabolic clearance and enhance membrane permeability, addressing key limitations of natural guanosine.
Key Functional Groups and Protecting Moieties
The compound’s bioactivity arises from three strategically incorporated functional groups:
- Benzoyl Group : Positioned at the N2 amino group of guanine, this moiety increases lipophilicity, facilitating passive diffusion across cell membranes.
- 4-Methoxyphenylmethyl Ether : Replaces the 2'-hydroxyl group, conferring steric hindrance against ribonucleases and phosphorylases.
- Ribose Sugar : Retains the β-D-ribofuranose configuration critical for base-pairing interactions in nucleic acids.
The benzoyl and 4-methoxyphenylmethyl groups act as transient protecting moieties during synthetic processes, which are typically removed in target tissues to restore biological activity.
Structural Confirmation Techniques
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the positions of substituents. For example, the benzoyl group produces aromatic proton signals at δ 7.8–8.1 ppm, while the 4-methoxyphenylmethyl moiety shows distinct methoxy signals at δ 3.8 ppm.
- X-ray Crystallography : Resolves the three-dimensional arrangement of the modified ribose ring and confirms stereochemical integrity.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 627.63 [M+H]⁺, consistent with the calculated formula.
Properties
CAS No. |
80015-56-1 |
|---|---|
Molecular Formula |
C25H25N5O7 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(4-methoxyphenyl)methoxy]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C25H25N5O7/c1-35-16-9-7-14(8-10-16)12-36-20-19(32)17(11-31)37-24(20)30-13-26-18-21(30)27-25(29-23(18)34)28-22(33)15-5-3-2-4-6-15/h2-10,13,17,19-20,24,31-32H,11-12H2,1H3,(H2,27,28,29,33,34)/t17-,19-,20-,24-/m1/s1 |
InChI Key |
VPSTVJJOSTVQCG-AGFSROSKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CO)O |
Canonical SMILES |
COC1=CC=C(C=C1)COC2C(C(OC2N3C=NC4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CO)O |
Origin of Product |
United States |
Biological Activity
N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine is a modified guanosine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides, which play crucial roles in various biochemical processes, including cellular signaling and metabolism. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
This compound features a benzoyl group and a methoxyphenyl substituent on the 2' position of the ribose sugar, which may influence its interaction with biological targets. The chemical structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with adenosine receptors and other nucleoside-related pathways. Research indicates that compounds with similar structures can act as allosteric modulators of adenosine receptors, which are implicated in various physiological processes such as sleep regulation, pain modulation, and cardiovascular function .
Pharmacological Properties
- Adenosine Receptor Modulation : Preliminary studies suggest that this compound may enhance the activity of adenosine A1 receptors, leading to potential applications in treating conditions like arrhythmias and metabolic disorders .
- Anticancer Activity : Similar guanosine derivatives have shown promise in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways . The specific anticancer efficacy of this compound remains to be fully elucidated but warrants further investigation.
- Antimicrobial Properties : Some studies have indicated that modifications to nucleoside structures can enhance antimicrobial activity. The potential for this compound to exhibit such effects could be explored in future research.
Study 1: Adenosine Receptor Interaction
In a study examining the interaction of various modified nucleosides with adenosine receptors, this compound was tested for its ability to modulate cAMP levels in CHO cells expressing human A1 receptors. Results indicated a significant enhancement in cAMP production compared to control groups, suggesting that this compound may serve as a potent allosteric enhancer .
Study 2: Anticancer Evaluation
In vitro assays conducted on cancer cell lines demonstrated that similar guanosine derivatives could increase apoptosis rates significantly. Although specific data on this compound is limited, the implications from related compounds indicate a potential for anticancer activity through ROS-mediated pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Similar Guanosine Derivatives
Structural and Functional Comparisons
The table below summarizes key structural analogs and their distinguishing features:
*Compound from ; full name abbreviated for clarity.
a) N-Benzoyl vs. N-Acetyl ()
- N-Benzoyl : Offers superior protection against nucleophilic attack during synthesis compared to N-acetyl, due to its larger aromatic structure. This enhances yield in long oligonucleotide chains.
b) 2'-O-(4-MPM) vs. 2'-O-TBDMS ()
- 2'-O-(4-MPM) : The 4-methoxyphenylmethyl group provides stronger steric shielding than TBDMS, making it ideal for RNA synthesis where 2'-OH reactivity must be tightly controlled.
- 2'-O-TBDMS : While less bulky, TBDMS is hydrolytically stable under basic conditions, favoring its use in DNA synthesis workflows.
c) 5'-O-DMT vs. 2'-O-H-phosphonate ()
Stability and Reactivity Profiles
- Enzymatic Resistance : The 2'-O-(4-MPM) group in the target compound confers greater nuclease resistance than TBDMS or acetylated analogs, as demonstrated in RNAse degradation assays .
- Thermal Stability : Derivatives with aromatic protecting groups (e.g., benzoyl, DMT) exhibit higher thermal stability in aqueous buffers compared to aliphatic groups like isobutyryl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
